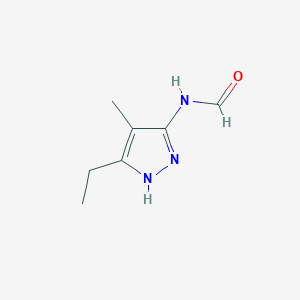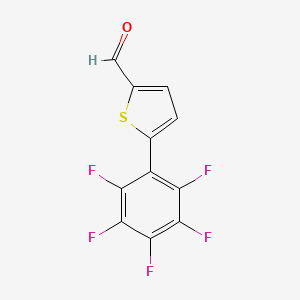
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde is a chemical compound that features a thiophene ring substituted with a pentafluorophenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with pentafluorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an aluminum chloride catalyst is employed to facilitate the reaction between the thiophene and the pentafluorobenzene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the pentafluorophenyl group under basic conditions.
Major Products Formed
Oxidation: 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid.
Reduction: 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde involves its interaction with various molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s electron-withdrawing properties, making it a valuable intermediate in electrophilic aromatic substitution reactions. Additionally, the aldehyde group can participate in nucleophilic addition reactions, forming various derivatives with potential biological activity .
相似化合物的比较
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Similar structure but lacks the thiophene ring.
2,3,5,6-Tetrafluorobenzaldehyde: Similar structure with one less fluorine atom.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a pentafluorophenyl group.
Uniqueness
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde is unique due to the presence of both the pentafluorophenyl group and the thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in organic synthesis and materials science .
属性
CAS 编号 |
893738-03-9 |
|---|---|
分子式 |
C11H3F5OS |
分子量 |
278.20 g/mol |
IUPAC 名称 |
5-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H3F5OS/c12-7-6(5-2-1-4(3-17)18-5)8(13)10(15)11(16)9(7)14/h1-3H |
InChI 键 |
NHCJNPJYECXGIU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![2-(Aminomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12868895.png)
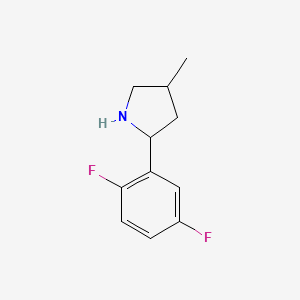
![6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B12868923.png)
![(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B12868925.png)
![3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12868928.png)
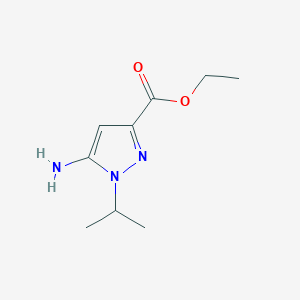
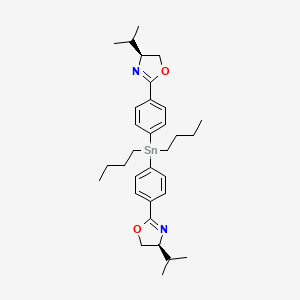
![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)
![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)

